molecular formula C20H24N4O5 B15347430 N(alpha)-Carbobenzoxylysine-4-nitroanilide CAS No. 70144-71-7

N(alpha)-Carbobenzoxylysine-4-nitroanilide

Cat. No.: B15347430
CAS No.: 70144-71-7
M. Wt: 400.4 g/mol
InChI Key: FKFJWYPXPIUVGU-SFHVURJKSA-N
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Description

N-alpha-benzyloxycarbonyl-L-lysine p-nitroanilide, commonly referred to as Z-LYS-PNA, is a synthetic compound widely used in biochemical research. It is a derivative of lysine, an essential amino acid, and is often utilized in enzymatic studies due to its ability to act as a substrate for various proteases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-LYS-PNA typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Z) group, followed by the coupling of p-nitroaniline to the lysine residue. The process can be summarized as follows:

Industrial Production Methods

Industrial production of Z-LYS-PNA follows similar synthetic routes but on a larger scale. The process involves:

Mechanism of Action

Z-LYS-PNA acts primarily as a substrate for proteases. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

    N-alpha-benzyloxycarbonyl-L-arginine p-nitroanilide (Z-ARG-PNA): Similar structure but with arginine instead of lysine.

    N-alpha-benzyloxycarbonyl-L-phenylalanine p-nitroanilide (Z-PHE-PNA): Contains phenylalanine instead of lysine.

Uniqueness

Z-LYS-PNA is unique due to its specific interaction with lysine-specific proteases, making it a valuable tool for studying these enzymes. Its structure allows for detailed kinetic studies and the development of specific inhibitors .

Properties

CAS No.

70144-71-7

Molecular Formula

C20H24N4O5

Molecular Weight

400.4 g/mol

IUPAC Name

benzyl N-[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C20H24N4O5/c21-13-5-4-8-18(23-20(26)29-14-15-6-2-1-3-7-15)19(25)22-16-9-11-17(12-10-16)24(27)28/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,25)(H,23,26)/t18-/m0/s1

InChI Key

FKFJWYPXPIUVGU-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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